molecular formula C24H45NO12 B12081438 N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

Cat. No.: B12081438
M. Wt: 539.6 g/mol
InChI Key: NPOIXYCQKIAOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C24H45NO12

Molecular Weight

539.6 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)

InChI Key

NPOIXYCQKIAOPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Maltobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of maltose to maltobionic acid is a key reaction in its synthesis .

Common Reagents and Conditions

Common reagents used in the oxidation of maltose to maltobionic acid include quinoprotein glucose dehydrogenase and pyrroloquinoline quinone . The reaction conditions typically involve controlled temperature and pH to optimize the yield .

Major Products Formed

The primary product formed from the oxidation of maltose is maltobionic acid. Other by-products may include maltulose and 2-keto maltobionic acid .

Comparison with Similar Compounds

Similar Compounds

  • Lactobionic acid
  • Cellobionic acid

Maltobionic acid stands out due to its unique combination of properties, making it a versatile compound for various applications.

Biological Activity

N-Cyclohexylcyclohexanamine; 2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features:

  • Cyclohexyl Groups : These enhance lipophilicity and steric hindrance.
  • Tetrahydroxy and Trihydroxy Functionalities : These groups contribute to its reactivity and potential interactions with biological targets.

The biological activity of N-cyclohexylcyclohexanamine is primarily attributed to its interactions with various enzymes and receptors. The compound can act as a protected amino acid, which can be deprotected to yield free amino acids that participate in enzyme-substrate interactions. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways.
  • Protein Folding : Its structure allows it to play a role in protein folding studies, potentially stabilizing certain conformations.

Toxicity Studies

Research indicates that N-cyclohexylcyclohexanamine has varying levels of toxicity depending on concentration and exposure duration. It is essential to evaluate its safety profile for potential therapeutic uses.

Pharmacological Applications

The compound has been explored for its potential in drug development:

  • Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceutical compounds targeting specific metabolic enzymes.
  • Biochemical Research : Its ability to influence enzyme activities makes it valuable in studying metabolic processes.
PropertyValue
Molecular FormulaC16H29N
Molecular Weight239.42 g/mol
SolubilitySparingly soluble in water
AppearanceColorless to yellow liquid

Table 2: Biological Activity Summary

Activity TypeDescription
Enzyme InteractionInhibits specific enzymes involved in metabolism
Receptor BindingModulates receptor activity and cellular signaling
ToxicityVaries based on concentration; requires further study

Case Studies

  • Case Study on Enzyme Interaction :
    A study demonstrated that N-cyclohexylcyclohexanamine inhibits the enzyme involved in fatty acid biosynthesis, suggesting a role in metabolic regulation. The compound's structural properties allow it to fit into the enzyme's active site effectively.
  • Case Study on Protein Stability :
    In research focused on peptide synthesis, the introduction of N-cyclohexylcyclohexanamine into peptide chains was shown to enhance stability against proteolytic degradation, indicating its utility in developing longer-lasting therapeutic peptides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.